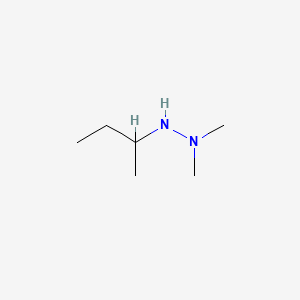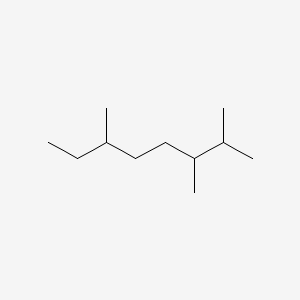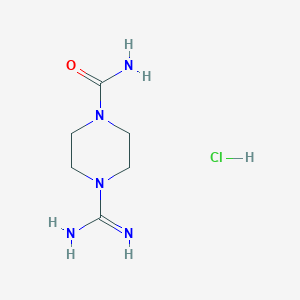
1,1-Dimethyl-2-sec-butylhydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Dimethyl-2-sec-butylhydrazine: is an organic compound with the molecular formula C₆H₁₆N₂ It is a derivative of hydrazine, characterized by the presence of two methyl groups and a secondary butyl group attached to the nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions: 1,1-Dimethyl-2-sec-butylhydrazine can be synthesized through the alkylation of hydrazine derivatives. One common method involves the reaction of 1,1-dimethylhydrazine with sec-butyl halides under basic conditions. The reaction typically proceeds as follows: [ \text{(CH₃)₂NNH₂} + \text{sec-C₄H₉X} \rightarrow \text{(CH₃)₂N-NH-sec-C₄H₉} + \text{HX} ] where X is a halogen (e.g., chlorine, bromine).
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
化学反応の分析
Types of Reactions: 1,1-Dimethyl-2-sec-butylhydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives with altered substituents.
Substitution: Nucleophilic substitution reactions can replace the sec-butyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenated compounds and strong bases are typically employed.
Major Products:
Oxidation: Nitroso and nitro derivatives.
Reduction: Modified hydrazine derivatives.
Substitution: Various substituted hydrazines.
科学的研究の応用
1,1-Dimethyl-2-sec-butylhydrazine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 1,1-dimethyl-2-sec-butylhydrazine involves its interaction with molecular targets, leading to various biochemical effects. The compound can act as a nucleophile, participating in reactions with electrophilic centers in biological molecules. This interaction can result in the modification of proteins, nucleic acids, and other cellular components, potentially leading to therapeutic effects.
類似化合物との比較
1,1-Dimethylhydrazine: A simpler hydrazine derivative with two methyl groups.
1,1-Diethyl-2-sec-butylhydrazine: Similar structure but with ethyl groups instead of methyl groups.
1,1-Dimethyl-2-n-butylhydrazine: Similar structure but with a normal butyl group instead of a secondary butyl group.
Uniqueness: 1,1-Dimethyl-2-sec-butylhydrazine is unique due to the presence of the secondary butyl group, which imparts distinct steric and electronic properties. These properties can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry.
特性
CAS番号 |
54007-24-8 |
|---|---|
分子式 |
C6H16N2 |
分子量 |
116.20 g/mol |
IUPAC名 |
2-butan-2-yl-1,1-dimethylhydrazine |
InChI |
InChI=1S/C6H16N2/c1-5-6(2)7-8(3)4/h6-7H,5H2,1-4H3 |
InChIキー |
JNQHRUNRCVMHQV-UHFFFAOYSA-N |
正規SMILES |
CCC(C)NN(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(tert-Butyl) 3-methyl 2-methyl-2,6-dihydropyrrolo[3,4-c]pyrazole-3,5(4H)-dicarboxylate](/img/structure/B13934404.png)


![4-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13934439.png)



![2,7-Diazaspiro[3.5]nonane, 2-(1-methylethyl)-](/img/structure/B13934459.png)

![1H-Pyrrolo[2,3-b]pyridine, 3-[(3-methoxyphenyl)methyl]-5-(2-thienyl)-](/img/structure/B13934477.png)


![9,10-Anthracenedione, 2-[[2-(acetyloxy)ethyl]thio]-1,4-diamino-3-chloro-](/img/structure/B13934496.png)

